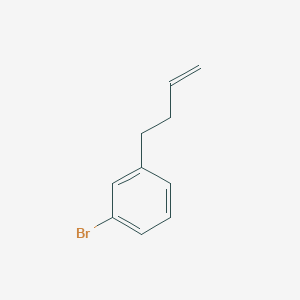

4-(3-Bromophenyl)-1-butene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-but-3-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-2-3-5-9-6-4-7-10(11)8-9/h2,4,6-8H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPDQYFDPBNJCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577470 | |

| Record name | 1-Bromo-3-(but-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161173-98-4 | |

| Record name | 1-Bromo-3-(but-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(but-3-en-1-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 4 3 Bromophenyl 1 Butene Scaffolds

Organometallic Cross-Coupling Reactions

The presence of a bromine atom on the phenyl ring of 4-(3-bromophenyl)-1-butene makes it an ideal substrate for a range of organometallic cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Nickel-Catalyzed Kumada Coupling and Analogous Reactions on the Aryl Bromide

The Kumada coupling, a nickel- or palladium-catalyzed reaction between a Grignard reagent and an organic halide, is a powerful tool for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org In the context of this compound, the aryl bromide can readily participate in nickel-catalyzed Kumada coupling reactions. For instance, the reaction of this compound with a suitable Grignard reagent, such as an alkyl or aryl magnesium bromide, in the presence of a nickel catalyst, would lead to the substitution of the bromine atom with the corresponding alkyl or aryl group.

A notable application of this type of reaction is the ligand-free nickel-catalyzed Kumada cross-coupling of aryl bromides with tert-butyl Grignard reagents, which allows for the efficient construction of aryl-substituted hydrocarbons with all-carbon quaternary centers. rhhz.net While a specific example using this compound is not detailed, the general success of this methodology with various aryl bromides suggests its applicability. rhhz.net The mechanism of nickel-catalyzed Kumada couplings can be complex and is believed to sometimes proceed through a Ni(I)-Ni(III) catalytic cycle, especially when certain ligands are used. wikipedia.orgrhhz.net However, ligand-free systems have also been developed, offering a more practical and economical approach. rhhz.net

Challenges in Kumada coupling can include side reactions like β-hydride elimination, especially when dealing with certain alkyl Grignard reagents. nih.gov However, the use of specific catalysts and reaction conditions can often mitigate these issues. nih.govsemanticscholar.org

Table 1: Examples of Nickel-Catalyzed Kumada Coupling Conditions for Aryl Bromides

| Aryl Bromide Substrate | Grignard Reagent | Catalyst System | Product | Yield (%) | Reference |

| 4-Bromoanisole | t-BuMgCl | NiCl₂·(H₂O)₁.₅ | 4-tert-Butylanisole | 90 | nih.gov |

| General Aryl Bromides | t-BuMgCl | NiCl₂·(H₂O)₁.₅ | tert-Butyl Arenes | Moderate to Good | rhhz.net |

This table presents general conditions and may not be specific to this compound.

Suzuki-Miyaura and Heck Cross-Coupling Potential of the Bromophenyl Moiety

The bromophenyl group of this compound is also a suitable partner for other important cross-coupling reactions, namely the Suzuki-Miyaura and Heck reactions.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex in the presence of a base. mt.comlibretexts.org This reaction is widely used for the formation of biaryl compounds. scirp.org For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a derivative with a new aryl group attached at the 3-position of the phenyl ring. The reaction is known for its tolerance of a wide range of functional groups and is a cornerstone of modern organic synthesis. beilstein-journals.orgrsc.org

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. mt.com While the butene moiety of this compound could potentially participate, the aryl bromide is the more typical reactive partner in a standard Heck coupling. Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) under Heck conditions would introduce a vinyl or acrylate group at the position of the bromine atom.

Table 2: General Conditions for Suzuki-Miyaura and Heck Reactions

| Reaction | Coupling Partner | Catalyst | Base | Typical Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or other Pd complexes | Na₂CO₃, K₂CO₃, etc. | Biaryl compound |

| Heck | Alkene (e.g., styrene) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃, etc. | Aryl-substituted alkene |

Olefin Functionalization Reactions

The terminal double bond in the butene chain of this compound provides a second handle for chemical modification, primarily through oxidative transformations. These reactions allow for the introduction of oxygen-containing functional groups, significantly increasing the molecular complexity and synthetic utility of the scaffold.

Oxidative Transformations of the Butene Double Bond

Ozonolysis is a powerful method for the oxidative cleavage of a carbon-carbon double bond. masterorganicchemistry.combyjus.com When this compound is treated with ozone (O₃), an unstable ozonide intermediate is formed. Subsequent workup of this intermediate determines the final product. A reductive workup, typically using reagents like dimethyl sulfide (B99878) (DMS) or zinc, cleaves the double bond to yield aldehydes or ketones. masterorganicchemistry.com In the case of this compound, ozonolysis followed by a reductive workup would produce 3-(3-bromophenyl)propanal. This aldehyde is a valuable intermediate for further synthetic transformations. Research has shown that similar compounds, like 3-(4-bromophenyl)-1-butene, can be efficiently converted to the corresponding aldehyde via ozonolysis. researchgate.netamazonaws.com

Alternatively, the butene double bond can be oxidized to a carboxylic acid. This can be achieved through an oxidative workup following ozonolysis, often using hydrogen peroxide (H₂O₂). masterorganicchemistry.com This process would convert the initially formed aldehyde into a carboxylic acid.

Direct oxidation to the carboxylic acid can also be accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under hot, acidic conditions. masterorganicchemistry.com Another effective method involves the use of ruthenium catalysts, such as ruthenium tetroxide (RuO₄), which can cleave the double bond and directly yield the carboxylic acid. These powerful oxidative methods would transform this compound into 3-(3-bromophenyl)propanoic acid.

Table 3: Summary of Olefin Oxidations of this compound

| Reagents | Product | Functional Group Transformation |

| 1. O₃; 2. DMS or Zn/H₂O | 3-(3-Bromophenyl)propanal | Alkene to Aldehyde |

| 1. O₃; 2. H₂O₂ | 3-(3-Bromophenyl)propanoic acid | Alkene to Carboxylic Acid |

| Hot, acidic KMnO₄ | 3-(3-Bromophenyl)propanoic acid | Alkene to Carboxylic Acid |

| RuO₄ | 3-(3-Bromophenyl)propanoic acid | Alkene to Carboxylic Acid |

Reductive Processes and Hydrogenation of the Alkenyl Group

The terminal double bond in this compound is susceptible to reduction through various catalytic hydrogenation methods. These reactions convert the butenyl group into a butyl group, yielding 1-bromo-3-butylbenzene.

Catalytic Hydrogenation:

Transition metal catalysts are commonly employed for the hydrogenation of alkenes. acs.org Catalytic hydrogenation reactions are versatile and can be performed using hydrogen gas or through transfer hydrogenation, where hydrogen is generated in situ. acs.org For the hydrogenation of terminal alkenes like this compound, palladium-based catalysts, such as palladium on carbon (Pd/C), are frequently used. bohrium.comchemrxiv.org

Recent advancements have introduced novel catalytic systems. For instance, a (PPP) pincer-ligated cobalt(II) complex has been shown to be effective for the catalytic hydrogenation of terminal alkenes. researchgate.net Additionally, early main-group metal catalysts, such as those based on calcium, have been developed for the transition-metal-free hydrogenation of alkenes. researchgate.net

Transfer Hydrogenation:

Transfer hydrogenation offers an alternative to using pressurized hydrogen gas. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. A notable example is the use of tetrahydroxydiboron (B82485) (B2(OH)4) as a hydrogen source with a palladium catalyst for the reduction of alkenes. chemrxiv.org This method has been successfully applied to a variety of unsaturated carbon-carbon bonds. chemrxiv.org

| Catalyst System | Hydrogen Source | Substrate Scope | Reference |

| Pd/C, B2(OH)4, 4-methylmorpholine | B2(OH)4 and 4-methylmorpholine | Aryl halides, aldehydes, alkenes, alkynes | chemrxiv.org |

| Pd(OAc)2, B2(OH)4 | B2(OH)4 | Alkenes, alkynes | chemrxiv.org |

| [RuCl2(p-cymene)]2, DTBM-SEGPHOS | paraformaldehyde/water | Alkynes, alkenes | acs.org |

Stereoselective Epoxidation of Related Butenes

The epoxidation of the butene moiety in structures related to this compound introduces a chiral center, making stereoselectivity a critical aspect of this transformation. The formation of an epoxide ring from the alkene can be achieved using various oxidizing agents, with peroxyacids like meta-chloroperoxybenzoic acid (mCPBA) being common reagents. saskoer.ca

Biotransformation offers a powerful method for achieving stereoselective epoxidation. Alkene-utilizing bacteria, such as Mycobacterium and Nocardia species, have been successfully employed for the epoxidation of 4-bromo-1-butene (B139220). researchgate.netsigmaaldrich.com These biocatalytic systems can exhibit high enantioselectivity, producing epoxides in predominantly the (R)-configuration. researchgate.net The specific enantiomeric excess is dependent on both the microorganism and the substrate. researchgate.net

In addition to biocatalysis, certain metal complexes can catalyze the stereoselective polymerization of epoxides, such as those derived from 1-butene (B85601) oxide, leading to isotactic polymers. acs.org

Nucleophilic Substitution Reactions on the Bromine Atom

The bromine atom on the phenyl ring of this compound is a site for nucleophilic substitution reactions. These reactions are fundamental for introducing a wide variety of functional groups onto the aromatic core.

Grignard Reagent Formation:

One of the most important transformations is the formation of a Grignard reagent. chemie-brunschwig.chwvu.edu Reacting this compound with magnesium metal in an ether solvent converts the aryl bromide into an organomagnesium compound, 3-(but-3-en-1-yl)phenylmagnesium bromide. wvu.edugoogle.com This Grignard reagent is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. wvu.edulibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions:

The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mt.comresearchgate.net This allows for the formation of a new carbon-carbon bond between the phenyl ring and another aryl or vinyl group. mdpi.com

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction forms a new carbon-carbon bond at the vinylic position of the alkene. diva-portal.org The presence of additives like tetrabutylammonium (B224687) bromide (TBAB) can sometimes improve the chemoselectivity and yield of the reaction. nih.gov

Other Coupling Reactions: The aryl bromide can also participate in other palladium-catalyzed reactions such as Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and cyanation reactions.

Nucleophilic Aromatic Substitution (SNAr):

Direct substitution of the bromine by a nucleophile can occur under specific conditions, particularly if the aromatic ring is activated by strongly electron-withdrawing groups. libretexts.orgmsu.edumasterorganicchemistry.com However, for a simple bromophenyl group, these reactions are generally less favorable than metal-catalyzed processes.

Isomerization Pathways of the Butene Moiety

The terminal double bond of the butene chain in this compound can undergo isomerization to form more stable internal alkenes, namely (Z)- and (E)-4-(3-bromophenyl)-2-butene. This process can be catalyzed by various transition metal complexes.

For the related compound 4-phenyl-1-butene (B1585249), visible-light-cobalt dual catalysis has been shown to effectively isomerize the terminal alkene. researchgate.net The selectivity of this isomerization can be controlled by the choice of ligand. For example, using Xantphos as a ligand leads to the thermodynamically most stable isomer, while DPEphos can selectively promote isomerization by one position. researchgate.net

Mechanistic studies on the isomerization of 1-phenyl-3-butene catalyzed by palladium nanoparticles suggest that the reaction proceeds through π-coordination followed by the formation of a mono-σ Pd-alkyl intermediate. rsc.org The isomerization of 1-butene itself has been studied on catalysts like Zr6O8 nodes in the metal-organic framework NU-1000, where both hydrogenation and isomerization to 2-butenes are observed. osti.gov

Exploitation of the Butenyl Chain for Cycloaddition Reactions and Annulations

The butenyl chain in this compound and related compounds can participate in various cycloaddition and annulation reactions to construct cyclic and polycyclic systems.

The terminal alkene can act as a dienophile or a dipolarophile in cycloaddition reactions. For instance, [3+2] cycloaddition reactions of related 2-aryl-1-nitroethenes with trimethylsilyl (B98337) azide (B81097) (TMSN3), catalyzed by tetrabutylammonium fluoride (B91410) (TBAF), can produce 4-aryl-1H-1,2,3-triazoles. organic-chemistry.org

The butenyl group can also be involved in annulation reactions. In one reported case, 4-phenyl-1-butene undergoes a two-step dehydrocyclization on a Cu3Pt(111) single crystal surface to form naphthalene. researchgate.net Furthermore, the butenyl chain can be a precursor for dienes that can then participate in Diels-Alder reactions. acs.org Formal [4+2] cycloaddition reactions have also been reported for related systems. rsc.org

Electronic Effects on Reactivity in Related Cross-Conjugated Systems

While this compound itself is not a cross-conjugated system, the principles of electronic effects in related cross-conjugated systems can provide insight into its reactivity. In a cross-conjugated system, two separate π-systems are conjugated to a third π-system but not to each other. jmu.edu

Mechanistic Investigations and Elucidation of Reaction Pathways

Detailed Catalytic Cycle Analysis in Hydrovinylation and Cross-Coupling Reactions

The mechanistic pathways of reactions involving 4-(3-Bromophenyl)-1-butene, particularly hydrovinylation and cross-coupling, are understood through detailed analysis of their respective catalytic cycles. These cycles, predominantly involving transition metals like nickel and palladium, delineate the sequential steps that transform reactants into products.

Hydrovinylation: The nickel-catalyzed hydrovinylation of vinylarenes, such as styrenes, is believed to proceed through a cationic nickel-hydride intermediate. nih.gov The active catalyst, often represented as [LNi-H]⁺ (where L is a ligand), is generated in situ from a nickel precursor. nih.gov Early kinetic and solvent effect studies provided initial indications of a [Ni-H]⁺ species coordinating to the styrene (B11656) and subsequently adding to it. nih.gov Further evidence for a cationic nickel-hydride intermediate came from deuterium-labeling studies using D₂C=CD₂. nih.gov Although a catalytically active Lₙ[Ni-H]⁺ has not been isolated, its generation and addition have been well-documented. nih.gov The cycle for the hydrovinylation of a vinylarene like 4-bromostyrene (B1200502) to form products such as 3-(4-bromophenyl)-1-butene generally involves the formation of this nickel-hydride species, coordination of ethylene (B1197577) and the vinylarene, migratory insertion, and finally, β-hydride elimination to release the product and regenerate the catalyst. nih.govacs.org

Cross-Coupling Reactions: Cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Kumada reactions, provide a powerful method for forming carbon-carbon bonds and are used to further functionalize molecules like this compound. nih.govthermofisher.com The general catalytic cycle for these palladium-catalyzed reactions involves three fundamental steps: thermofisher.comuniovi.esuwindsor.ca

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (e.g., the aryl bromide of this compound) to a low-valent metal center, typically Pd(0). This step increases the oxidation state of the metal (e.g., to Pd(II)) and breaks the carbon-halogen bond. thermofisher.comnih.gov This step is often the rate-determining step in the cycle. uniovi.es

Transmetalation: The organopalladium(II) halide complex then reacts with an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling, an organozinc in Negishi coupling, or a Grignard reagent in Kumada coupling). thermofisher.comdtu.dk In this step, the organic group from the nucleophile is transferred to the palladium center, displacing the halide. thermofisher.comuniovi.es

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. thermofisher.comdtu.dk

For instance, the Kumada coupling of (S)-3-(4-bromophenyl)-1-butene with isobutylmagnesium bromide uses a (dppe)NiCl₂ catalyst, showcasing a nickel-based cross-coupling cycle. nih.gov Similarly, the Suzuki-Miyaura reaction utilizes organoboron reagents, which are valued for their stability and tolerance of various functional groups under mild conditions. thermofisher.com

Role of Ligand Design and Electronic Properties in Regio- and Stereoselectivity

The design of ligands attached to the metal catalyst is crucial for controlling the outcome of chemical reactions, dictating both the position of new chemical bonds (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity). numberanalytics.comnumberanalytics.comrijournals.com

In the context of nickel-catalyzed asymmetric hydrovinylation, only a select number of ligand types have proven successful. researchgate.net Chelating diphosphines, which are effective in many other catalytic reactions, tend to inhibit the hydrovinylation reaction. researchgate.net Instead, monodentate phosphorus ligands are essential. researchgate.net The electronic and steric properties of these ligands, modulated by their substituents, play a key role. numberanalytics.comcore.ac.uk

For the hydrovinylation of vinylarenes, carbohydrate-derived diarylphosphinites have emerged as excellent ligands, leading to high enantioselectivity. researchgate.net For example, in the synthesis of (S)-3-(4-bromophenyl)-1-butene, specific diarylphosphinite ligands derived from carbohydrates, when paired with highly dissociated counteranions like hexafluoroantimonate (SbF₆⁻), achieve high yields and enantiomeric excess (ee). acs.orgresearchgate.net The nature of the substituents on the ligand is critical; for instance, N-acetyl (N-CH₃CO) groups on the ligand give high selectivity, whereas N-benzoyl (N-COPh) or N-trifluoroacetyl (N-COCF₃) groups can promote isomerization of the desired product to undesired 2-aryl-2-butenes. This highlights how subtle electronic changes in the ligand can open up alternative reaction pathways.

Hemilabile ligands, which have one strongly coordinating atom and one weakly coordinating atom, are also significant. acs.org Ligands like (R)-2-methoxy-2'-diphenylphosphino-1,1'-binaphthyl (MOP) exhibit a synergistic relationship with counterions. acs.org While additives like AgOTf work well with simple triphenylphosphine (B44618) ligands, they result in low yields with hemilabile ligands. Conversely, using counterions that dissociate well, such as those from NaBArF (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate), restores high catalytic activity. The weakly coordinating ether group in these ligands appears to be crucial for the reaction's success. nih.gov

The table below illustrates the effect of different ligands on the enantioselectivity of the hydrovinylation of styrene derivatives.

| Ligand Type | Key Feature | Typical Enantioselectivity (ee) | Reference |

| Carbohydrate-derived Phosphinites | Readily available, tunable N-acyl groups | Up to 89% for (S)-3-(4-bromophenyl)-1-butene | researchgate.net |

| (R)-MOP (Hemilabile Phosphine) | Weakly coordinating alkoxy group | Modest for styrene (~20%) | nih.govacs.org |

| 1-Aryl-2,5-phospholane | Chiral phospholane (B1222863) ring | Modest for styrene (~50%) | |

| BINAP (Diphosphine) | Chelating ligand | Inhibits reaction | nih.gov |

This table is generated based on data from the referenced articles for illustrative purposes.

Ultimately, achieving high selectivity requires a careful balance of the ligand's steric bulk and electronic properties, which influence the geometry and energy of the reaction's transition states. numberanalytics.comcore.ac.ukethz.ch

Characterization of Key Intermediates and Transition States

Understanding a reaction mechanism requires identifying and characterizing the transient species that form along the reaction pathway, namely the reaction intermediates and transition states. rsc.orgnih.gov While transition states represent the highest energy point along a reaction coordinate and are inherently fleeting, reaction intermediates are metastable species that exist in energy minima between transition states. berkeley.eduresearchgate.net A variety of spectroscopic and computational techniques are employed for this purpose. rsc.org

In the study of catalytic reactions like hydrovinylation and cross-coupling, in situ characterization methods are particularly valuable as they probe the reaction mixture under actual operating conditions. rsc.org Techniques such as infrared (IR) spectroscopy, including advanced methods like Sum Frequency Generation and Polarization Modulation-IRRAS, along with solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, can provide information about the identity and concentration of species on the catalyst surface. rsc.org High-pressure X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS) are also used to gain structural and chemical information about the catalyst and surface species under reaction conditions. rsc.org

For instance, while the key [LNi-H]⁺ intermediate in nickel-catalyzed hydrovinylation has not been isolated, its existence is strongly supported by mechanistic studies, including kinetic analyses and deuterium (B1214612) labeling experiments. nih.gov Similarly, in glycosylation reactions, which share mechanistic principles with other catalytic processes, reactive intermediates like glycosyl triflates have been successfully characterized at low temperatures using NMR spectroscopy. nih.gov However, other, more reactive intermediates that may be in equilibrium with the observed species, such as oxocarbenium ions, are often too unstable to be detected directly and their presence is inferred from the reaction outcome, in line with the Curtin-Hammett principle. nih.gov

Computational chemistry provides a powerful complementary tool for studying these elusive species. ustc.edu.cnarxiv.orguni-muenchen.de Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the structures and energies of reactants, products, intermediates, and transition states. arxiv.org This allows for the mapping of the potential energy surface of a reaction, providing insights into reaction barriers and pathways. ustc.edu.cn For example, computational studies on the hydroboration of alkenes have challenged classical explanations based solely on transition state stability, suggesting that reaction dynamics after the transition state also play a crucial role in determining product ratios. wisc.edu The combination of advanced spectroscopic methods and computational modeling is essential for building a comprehensive picture of complex reaction mechanisms. rsc.orgrsc.org

Influence of Reaction Conditions on Reaction Kinetics and Product Distribution

Reaction conditions such as temperature, pressure, solvent, and reactant concentrations have a profound impact on the kinetics (reaction rate) and the distribution of products. rsc.orgresearchgate.net Optimizing these parameters is critical for achieving high yield and selectivity for a desired product like this compound.

Temperature: Temperature control is often crucial. In the hydrovinylation of vinylarenes, reactions are typically conducted at very low temperatures (e.g., -56 °C to -70 °C) to achieve high selectivity. nih.govacs.org At higher temperatures (e.g., -20 °C), side reactions such as olefin isomerization become more prevalent, leading to a mixture of products and reducing the yield of the primary hydrovinylation product. nih.gov For example, the hydrovinylation of 4-bromostyrene with ethylene is performed at -56 °C in CH₂Cl₂ to yield 3-(4-bromophenyl)-1-butene with over 98% selectivity. acs.org Conversely, reactions involving less reactive olefins like propene may require slightly higher temperatures (-15 °C to 10 °C) to proceed efficiently. nih.gov

Pressure: In reactions involving gaseous reactants like ethylene, pressure is a key variable. For the hydrovinylation of styrene, maintaining a high pressure of ethylene (>10 bar) can be used to suppress the isomerization of the initial product. nih.gov The reaction is often run under an atmosphere of ethylene, and controlling its delivery is important as exothermic polymerization can occur after the desired heterodimerization, necessitating strict temperature control. nih.gov

Solvent and Additives: The choice of solvent and additives, particularly the counterion, significantly affects catalyst activity and selectivity. As discussed previously, highly dissociated counterions derived from sources like NaBArF or AgSbF₆ are essential for achieving high activity with certain ligand systems in hydrovinylation. acs.orgresearchgate.net The solvent itself can also influence the reaction; for example, Suzuki cross-coupling reactions can be performed in two-phase systems like toluene/water/ethanol. mdpi.com

The following table summarizes the impact of various reaction conditions on the hydrovinylation of vinylarenes.

| Parameter | Effect on Kinetics | Effect on Product Distribution | Reference |

| Temperature | Rate increases with temperature. | Lower temperatures (-70 to -56 °C) favor the desired 3-aryl-1-butene. Higher temperatures promote isomerization to 2-aryl-2-butenes. | nih.govacs.org |

| Pressure (Ethylene) | Higher pressure can increase rate. | High ethylene pressure (>10 bar) can suppress product isomerization. | nih.gov |

| Counterion | Highly dissociated anions (BARF⁻, SbF₆⁻) lead to higher catalytic activity. | The choice of counterion can determine whether a 1:1 or 2:1 adduct is formed in some systems. | acs.orgresearchgate.net |

| Ligand Substituents | Can significantly alter rate. | Can promote or suppress side reactions like isomerization. |

This table is generated based on data from the referenced articles for illustrative purposes.

In Suzuki cross-coupling reactions, conditions such as the choice of base (e.g., K₂CO₃), palladium catalyst (e.g., Pd(PPh₃)₄), and temperature (reflux) are all optimized to drive the reaction to completion. mdpi.com Careful control over these variables allows chemists to steer a reaction towards the desired kinetic or thermodynamic product and minimize the formation of unwanted byproducts.

Hydride Transfer and Olefin Isomerization in Catalytic Systems

Hydride transfer and olefin isomerization are fundamental mechanistic steps that frequently occur in transition metal-catalyzed reactions involving alkenes, including those used to synthesize or modify this compound. acs.orgresearchgate.net These processes can be integral parts of the desired catalytic cycle or can manifest as competing side reactions that diminish product selectivity.

Hydride Transfer: Hydride transfer, the movement of a hydrogen atom with its two bonding electrons (H⁻), is central to many catalytic mechanisms. acs.org In the nickel-catalyzed hydrovinylation of vinylarenes, the key mechanistic event is the addition of a nickel-hydride ([Ni-H]⁺) species across the double bond of the alkene. nih.gov This process is a form of migratory insertion. The reverse of this step, β-hydride elimination, is also a common pathway in organometallic chemistry and is responsible for regenerating the hydride catalyst or leading to isomerized products. nih.gov For example, organopalladium intermediates with β-hydrogens are prone to rapid β-hydride elimination, which can be an undesired side reaction in cross-coupling. thermofisher.com

Olefin Isomerization: Olefin isomerization refers to the migration of a carbon-carbon double bond within a molecule. researchgate.netresearchgate.net In the context of the hydrovinylation of 4-bromostyrene, the desired product is 3-(4-bromophenyl)-1-butene (a terminal olefin). However, under certain conditions, this product can isomerize to the more thermodynamically stable internal olefins, Z- and E-2-(4-bromophenyl)-2-butene. researchgate.net This isomerization is often catalyzed by the same metal-hydride species responsible for the main reaction. nih.gov The mechanism typically involves the re-addition of the metal-hydride to the product olefin, followed by β-hydride elimination from a different carbon, resulting in a shift of the double bond. researchgate.net

The propensity for isomerization is influenced by several factors:

Temperature: Higher temperatures generally increase the rate of isomerization. nih.gov

Ligand Choice: Certain ligands can promote isomerization. For example, N-COPh and N-COCF₃ substituted phosphinite ligands were found to cause significant isomerization in the hydrovinylation of styrene.

Reactant/Product Concentration: Low ethylene pressure can lead to increased isomerization, as the catalyst is more likely to react with the product olefin already in solution. nih.gov

Controlling these isomerization pathways is a major challenge in catalyst design. chemrxiv.org In some cases, isomerization is a desired transformation, and catalysts are specifically designed to promote it selectively. chemrxiv.orgnih.gov However, when synthesizing a specific isomer like this compound, conditions must be carefully optimized to suppress this competing reaction pathway. nih.govresearchgate.net

Spectroscopic and Advanced Characterization Techniques in Research on 4 3 Bromophenyl 1 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for establishing the connectivity of atoms in 4-(3-bromophenyl)-1-butene.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the bromophenyl ring typically appear as a complex multiplet in the downfield region (around 7.0-7.5 ppm) due to their varied electronic environments and spin-spin coupling. The vinyl protons of the butene chain exhibit characteristic signals further upfield. The internal vinyl proton (-CH=) and the terminal vinyl protons (=CH₂) will have distinct chemical shifts and coupling patterns. The allylic protons (-CH₂-CH=) and the benzylic protons (Ar-CH₂-) will also show unique resonances, with their chemical shifts and multiplicities providing crucial information about the neighboring protons. For comparison, in the related compound 4-phenyl-1-butene (B1585249), the aromatic protons appear in a similar region, while the vinyl and aliphatic protons show characteristic shifts that help in assigning the signals for this compound. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In this compound, distinct signals are expected for the four carbons of the butene chain and the six carbons of the bromophenyl ring. The carbon atom bonded to the bromine (C-Br) will have a characteristic chemical shift, typically in the range of 120-125 ppm. The other aromatic carbons will also have distinct signals based on their position relative to the bromo and butenyl substituents. The sp² hybridized carbons of the double bond will appear in the downfield region (typically 110-140 ppm), while the sp³ hybridized carbons of the methylene (B1212753) groups will be found further upfield. For instance, in the simpler molecule 4-bromo-1-butene (B139220), the carbon atoms of the butene chain show distinct chemical shifts that can be used as a reference. chemicalbook.comdocbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 7.5 (m) | 122 - 145 |

| Vinyl Proton (-CH=) | 5.7 - 5.9 (m) | ~138 |

| Vinyl Protons (=CH₂) | 4.9 - 5.1 (m) | ~115 |

| Benzylic Protons (Ar-CH₂) | 2.7 - 2.9 (t) | ~35 |

| Allylic Protons (-CH₂-CH=) | 2.3 - 2.5 (q) | ~35 |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum. The data presented are typical ranges for similar structural motifs. 'm' denotes multiplet, 't' denotes triplet, and 'q' denotes quartet.

While ¹H and ¹³C NMR are excellent for determining basic connectivity, advanced NMR techniques are necessary to probe the stereochemistry and conformational preferences of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-bond and through-space correlations between nuclei, offering a more complete picture of the molecule's three-dimensional structure. For instance, NOESY can be used to identify protons that are close to each other in space, which can help to determine the preferred conformation of the butene chain relative to the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₀H₁₁Br), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 210 and 212 amu, due to the presence of the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio). youtube.com The presence of this characteristic isotopic pattern is a strong indicator of a bromine-containing compound.

The fragmentation of this compound under electron ionization would likely involve the loss of the bromine atom, leading to a significant peak at [M-Br]⁺. Another common fragmentation pathway for butene derivatives is the loss of an ethyl radical (C₂H₅), resulting in a peak at [M-29]⁺. youtube.comdocbrown.info The fragmentation of the aromatic ring can also produce characteristic ions. Analysis of these fragmentation patterns provides valuable clues about the molecule's structure. libretexts.org

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [C₁₀H₁₁Br]⁺ | Molecular Ion | 210/212 |

| [C₁₀H₁₁]⁺ | Loss of Br | 131 |

| [C₈H₇]⁺ | Loss of C₂H₄ (ethylene) from [C₁₀H₁₁]⁺ | 103 |

| [C₄H₇]⁺ | Butenyl cation | 55 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. savemyexams.com Key absorptions would include:

C-H stretching (aromatic): ~3000-3100 cm⁻¹

C-H stretching (aliphatic): ~2850-3000 cm⁻¹ libretexts.org

C=C stretching (alkene): ~1640 cm⁻¹ docbrown.info

C=C stretching (aromatic): ~1450-1600 cm⁻¹ libretexts.org

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

The presence of a band around 1640 cm⁻¹ is a strong indication of the C=C double bond in the butene chain. docbrown.info

Raman Spectroscopy: Raman spectroscopy can provide complementary information. The C=C stretching vibration of the alkene is often a strong and sharp band in the Raman spectrum. The symmetric vibrations of the aromatic ring are also typically Raman active.

X-ray Diffraction Analysis for Crystalline Derivatives

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, provided that it can be obtained in a crystalline form. While this compound itself is a liquid at room temperature, it may be possible to prepare a solid derivative suitable for X-ray crystallography. caltech.edu For example, a co-crystal or a derivative with a suitable heavy atom could be synthesized. caltech.eduweizmann.ac.il

If a suitable crystal is obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and revealing the exact conformation of the molecule in the solid state. This technique has been used to determine the structures of related bromophenyl-containing compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. For this compound, the primary chromophores are the phenyl ring and the carbon-carbon double bond.

The benzene (B151609) ring exhibits characteristic absorptions in the UV region, typically around 204 nm (π → π* transition) and 256 nm (a weaker, symmetry-forbidden transition). The presence of the bromo and butenyl substituents will cause a slight shift in the position and intensity of these bands. The isolated C=C double bond of the butene chain absorbs at a shorter wavelength, typically below 200 nm. The UV-Vis spectrum can be useful for confirming the presence of the aromatic ring and the double bond, and for quantitative analysis. nist.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral GC)

Chromatographic techniques are indispensable tools in the synthesis and analysis of organic compounds, allowing for the separation, identification, and quantification of components within a mixture. nih.gov In the context of research on this compound, these methods are crucial for two primary objectives: verifying the chemical purity of the compound after synthesis and determining the enantiomeric excess (e.e.) in asymmetric reactions. The choice of chromatographic method depends on whether the goal is to separate the compound from other chemical impurities or to resolve its stereoisomers. nih.govcsfarmacie.cz

Gas chromatography (GC) is a standard method for assessing the purity of volatile compounds like this compound. nih.gov In a typical GC analysis, the compound is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase (usually an inert gas like helium or nitrogen) and the liquid or solid stationary phase. For general purity assessment of this compound, a non-chiral stationary phase, such as poly(dimethylsiloxane), is effective. nih.gov This analysis can identify and quantify any residual starting materials, solvents, or byproducts from the synthesis, with the retention time of the main peak confirming the compound's identity against a reference standard. nih.govgwu.edu Flash chromatography, a form of liquid chromatography, is also commonly employed during the workup phase of a synthesis to purify the final product by removing non-volatile impurities. mpg.de

While standard GC can confirm chemical purity, it cannot distinguish between enantiomers, which have identical physical properties in a non-chiral environment. uni-muenchen.de To determine the enantiomeric excess of a chiral compound like this compound, a specialized technique known as chiral chromatography is required. numberanalytics.com Chiral gas chromatography is particularly well-suited for this purpose and involves the use of a chiral stationary phase (CSP). gcms.cz These stationary phases are typically composed of a chiral selector, often a cyclodextrin (B1172386) derivative, which is coated onto the capillary column. uni-muenchen.demdpi.com The chiral selector forms transient, diastereomeric complexes with the enantiomers of the analyte, leading to different interaction strengths and, consequently, different retention times. uni-muenchen.de This allows for their separation and quantification.

Detailed research has demonstrated the successful application of chiral GC for the enantiomeric separation of this compound. nih.gov Specifically, a Cyclodex-β based stationary phase has been effectively used. nih.gov The analysis provides distinct peaks for the (R) and (S) enantiomers, and the ratio of their peak areas is used to calculate the enantiomeric excess of the sample. numberanalytics.com

The table below summarizes the specific conditions reported for the chiral gas chromatographic analysis of this compound.

Table 1: Chiral Gas Chromatography (GC) Conditions for Enantiomeric Separation of this compound

| Parameter | Value/Description |

|---|---|

| Compound | This compound |

| Technique | Chiral Gas Chromatography (GC) |

| Stationary Phase | Cyclodex-β |

| Temperature Program | Isothermal at 85°C for 70 minutes |

| Retention Time (R)-enantiomer | 54.01 min |

| Retention Time (S)-enantiomer | 55.81 min |

Data sourced from a study on the asymmetric hydrovinylation of 3-bromostyrene (B1266119). nih.gov

This data illustrates a clear separation between the two enantiomers, enabling precise determination of the enantiomeric ratio. nih.gov While chiral GC is a powerful tool, other methods like chiral high-performance liquid chromatography (HPLC) can also be employed for determining the enantiomeric purity of related chiral molecules and serve as an alternative or complementary technique. csfarmacie.czrsc.org The selection of the stationary phase, such as a polysaccharide-based column like Chiralcel OD-H, and the mobile phase are critical for achieving separation in HPLC. csfarmacie.czrsc.org

Applications of 4 3 Bromophenyl 1 Butene in Advanced Organic Synthesis and Materials Science Research

Precursors for Pharmaceutically Relevant Compounds

The unique structural features of 4-(3-bromophenyl)-1-butene make it an important intermediate in the synthesis of various compounds with potential pharmaceutical applications. The presence of the bromine atom and the double bond allows for sequential or tandem reactions to build molecular complexity.

Stereoselective Synthesis of 2-Arylpropionic Acids (e.g., Ketoprofen)

One of the notable applications of 3-aryl-1-butenes, such as this compound, is in the synthesis of 2-arylpropionic acids. This class of compounds includes a number of widely used non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and ketoprofen (B1673614). The synthesis of these compounds in their enantiomerically pure form is of high importance, as the pharmacological activity often resides in only one of the enantiomers.

A synthetic route to (S)-ketoprofen has been proposed starting from 3-(3-bromophenyl)-1-butene. acs.org The general strategy involves the asymmetric hydrovinylation of a corresponding styrene (B11656) derivative to produce the chiral 3-aryl-1-butene intermediate. Current time information in Bangalore, IN.rsc.org This intermediate can then be converted to the desired 2-arylpropionic acid through oxidation of the terminal double bond. acs.orgmdpi.com For instance, a viable sequence for the synthesis of racemic ketoprofen from 3-(3-bromophenyl)-1-butene involves a lithium-halogen exchange reaction, followed by the addition of benzaldehyde (B42025) to form a diastereomeric alcohol, which can then be further processed. acs.org

The key steps in a typical synthesis are outlined below:

| Step | Reaction | Reagents/Conditions | Product |

| 1 | Asymmetric Hydrovinylation | 3-Bromostyrene (B1266119), Ethylene (B1197577), Chiral Ni-catalyst | (S)-3-(3-Bromophenyl)-1-butene |

| 2 | Oxidation | KMnO₄, NaIO₄, K₂CO₃ | 2-(3-Bromophenyl)propanoic acid |

| 3 | Acylation | Benzoyl Chloride, Lewis Acid | (S)-Ketoprofen |

This table represents a general synthetic approach; specific conditions may vary.

Derivatization for Potential Bioactive Molecules

The reactivity of the bromophenyl and butene moieties in this compound allows for extensive derivatization to generate novel molecules with potential biological activity. researchgate.netoakwoodchemical.com The bromine atom can be readily substituted or used in cross-coupling reactions, while the double bond can undergo a variety of addition reactions.

For example, derivatives of this compound have been explored for their pharmacological potential. Pyrazoline derivatives synthesized from related bromophenyl precursors have shown biological activities, including antioxidant and toxicological effects. nih.govresearchgate.net Similarly, N-acyl-α-amino acid derivatives incorporating a bromophenyl group have been investigated for their antimicrobial properties. mdpi.com These studies highlight the utility of the bromophenyl scaffold in medicinal chemistry.

Examples of derivatization reactions include:

Heck Reaction: Coupling of the double bond with aryl halides.

Hydroamination: Addition of an amine across the double bond.

Suzuki and Stille Couplings: Cross-coupling reactions at the bromine position to form new carbon-carbon bonds.

Radical Additions: Addition of radicals across the double bond to introduce new functional groups. libretexts.orgmasterorganicchemistry.comucr.edu

These derivatization strategies open avenues for the synthesis of a diverse library of compounds for biological screening. ijprt.orgnih.gov

Building Blocks in Complex Organic Molecule Synthesis

The bifunctional nature of this compound makes it a valuable building block for the construction of complex molecular architectures, including natural product analogues and polyfunctionalized systems.

Strategy for Natural Product Synthesis (e.g., Analogues of Largazole)

While there is no direct report of this compound being used in the total synthesis of the natural product largazole (B1674506), its structural motifs are relevant to the synthesis of largazole and its analogues. The total synthesis of largazole, a potent histone deacetylase (HDAC) inhibitor, has been accomplished using 4-bromo-1-butene (B139220) as a key building block. msu.edu This highlights the utility of the butenyl side chain in the construction of the macrocyclic core of largazole.

The synthesis of largazole analogues often involves a convergent approach where different fragments of the molecule are synthesized separately and then coupled together. nih.govrsc.org The bromophenyl group in this compound could serve as a handle for coupling to other fragments of a largazole analogue, for instance, through a Suzuki or other palladium-catalyzed cross-coupling reaction. The butene moiety could then be further functionalized or incorporated into the macrocycle. The development of synthetic routes to various largazole analogues is an active area of research aimed at improving potency and selectivity. nih.govscispace.comsci-hub.red

Construction of Polyfunctionalized Systems

The term "polyfunctionalized systems" refers to molecules that contain multiple functional groups, often arranged in a specific three-dimensional orientation. These systems are important in drug discovery and materials science. researchgate.net this compound can be used to construct such systems due to its two distinct reactive sites.

For example, the bromophenyl group can be used in Friedel-Crafts type reactions or converted to an organometallic reagent for subsequent reactions. msu.eduacs.org The double bond can undergo various addition reactions, including radical additions, to introduce additional functionality. researchgate.net This allows for the stepwise or tandem construction of complex molecules with multiple functional groups. The synthesis of functionalized heterocyclic compounds, which are prevalent in many bioactive molecules, can be achieved using bromophenyl precursors. beilstein-journals.orgresearchgate.netuou.ac.inmdpi.com

Role in the Development of Advanced Materials and Polymers

The ability of this compound to undergo polymerization and post-polymerization modification makes it a valuable monomer for the development of advanced materials with tailored properties. beilstein-journals.org

The polymerization of bromostyrene derivatives, which are structurally related to this compound, has been explored through various methods. ontosight.ai Nickel-catalyzed difunctionalization polymerization of bromostyrenes with arylboronic esters has been shown to produce poly[arylene α-(aryl)ethylene]s. nih.gov This method allows for the simultaneous incorporation of functional monomers and side chain units.

Another approach is the palladium-catalyzed Mizoroki–Heck polymerization of vinyl bromides, which can be used to synthesize poly(phenylacetylene)s. mdpi.com Furthermore, poly(4-bromostyrene) can be synthesized and then modified through post-polymerization reactions, such as Sonogashira coupling, to introduce alkyne functionalities. acs.org This allows for the creation of functional polymers with diverse properties.

Functionalization Studies for Catalysis and Adsorption Applications

The presence of both a reactive double bond and an aryl bromide in this compound makes it a prime candidate for functionalization to create materials with tailored catalytic and adsorptive properties. The terminal alkene can be modified through various reactions, while the bromophenyl group is amenable to cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Catalysis:

The strategic functionalization of this compound can lead to the synthesis of novel ligands and catalyst supports. The phenyl ring can be functionalized with phosphine (B1218219) groups, which are known to coordinate with transition metals to form effective catalysts. For instance, the bromo-substituent can be replaced with a diphenylphosphine (B32561) group via a lithium-halogen exchange followed by reaction with chlorodiphenylphosphine. The resulting phosphine-containing molecule can then act as a ligand in various catalytic reactions.

Similarly, the butene chain can be hydroborated and then oxidized to introduce a hydroxyl group. This hydroxyl functionality can serve as an anchor point for attaching the molecule to a solid support, such as silica (B1680970) or a polymer resin. These supported catalysts offer advantages in terms of separation and recyclability.

While specific studies on the direct use of functionalized this compound in catalysis are not extensively documented, the principles of ligand design and catalyst heterogenization are well-established. The following table outlines potential catalytic applications based on the functionalization of this compound.

| Functionalization Strategy | Potential Catalytic Application | Metal Center |

| Phosphination of the phenyl ring | Cross-coupling reactions (e.g., Suzuki, Heck) | Palladium, Nickel |

| Introduction of N-heterocyclic carbene precursors | Olefin metathesis | Ruthenium |

| Sulfonation of the phenyl ring | Acid catalysis | - |

Adsorption:

The modification of this compound can also yield materials with enhanced adsorption capabilities for various pollutants. The introduction of polar functional groups can increase the affinity of the resulting material for heavy metal ions or organic dyes in aqueous solutions.

For example, the bromo-substituent can be converted to a carboxylic acid or an amine group through established synthetic routes. These functional groups can act as binding sites for metal cations through chelation or ion exchange. Furthermore, the aromatic ring itself can participate in π-π stacking interactions with aromatic pollutants.

The butene chain can be polymerized or grafted onto other polymer backbones to create high-surface-area materials. The functional groups on the phenyl ring would then be exposed on the surface of the polymer, readily available for interaction with adsorbates.

The table below summarizes potential adsorption applications based on the functionalization of this compound.

| Functionalization | Target Pollutant | Adsorption Mechanism |

| Amination of the phenyl ring | Heavy metal ions (e.g., Cu²⁺, Pb²⁺) | Chelation, Ion Exchange |

| Carboxylation of the phenyl ring | Cationic dyes (e.g., Methylene (B1212753) Blue) | Electrostatic interaction |

| Polymerization of the butene chain | Organic pollutants (e.g., phenols) | Hydrophobic interactions, π-π stacking |

Although direct experimental data on the adsorption properties of functionalized this compound is limited in publicly available literature, the known principles of adsorbent design strongly suggest its potential in this field. Further research is warranted to explore and quantify the catalytic and adsorptive performance of materials derived from this versatile chemical compound.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to calculate the electronic structure of atoms, molecules, and solids. mpg.de Instead of tackling the complex many-electron wavefunction, DFT focuses on the electron density, a function of only three spatial coordinates, making it computationally feasible for larger systems. mpg.de The theory is founded on the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines all properties of the system. mpg.de DFT is widely used to provide a comprehensive understanding of structural, electronic, and optical properties, as well as to elucidate reaction mechanisms that can be difficult to probe experimentally. researchgate.net

For 4-(3-bromophenyl)-1-butene, DFT calculations can predict key electronic properties that govern its reactivity. The coordination of an organic molecule to a metal, for instance, can significantly alter the electron density distribution, which in turn influences the acidity of certain hydrogen atoms. acs.org DFT studies on related 1-butene (B85601) derivatives have shown how substituents can influence properties like allylic hydrogen acidity. acs.org Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net Fukui and Parr functions, derived from DFT, can be used to identify the most likely sites for electrophilic or nucleophilic attack, offering a quantitative measure of local reactivity. researchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.85 eV | Energy of the outermost electron orbital; relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -0.98 eV | Energy of the lowest unoccupied orbital; relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.87 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | 1.75 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Electron Affinity | 0.45 eV | Energy released when an electron is added; indicates the propensity to form an anion. |

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can describe the dynamics of a molecule's binding mechanism, accounting for environmental factors like water, temperature, and pressure. nih.gov This technique is invaluable for conformational analysis, revealing the different shapes a molecule can adopt and the relative stabilities of these conformations. nih.gov

In the context of this compound, MD simulations in an explicit solvent (like water or DMSO) could be performed to explore its conformational landscape. The molecule has several rotatable single bonds, primarily between the phenyl ring and the butene chain, and within the butyl group itself. Simulations would track the torsional angles of these bonds over time, identifying the most populated (lowest energy) conformational states. chemrxiv.org This analysis provides insight into the molecule's flexibility and its predominant shapes in solution. nih.gov Furthermore, MD can be used to study interactions between the molecule and its environment, for instance, by calculating the radial distribution functions of solvent molecules around specific atoms, revealing details about solvation shells. nih.gov

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) | Description |

|---|---|---|---|---|

| Anti | ~180° | 0.00 | 65% | The phenyl ring and the vinyl group are on opposite sides of the central C-C bond, representing the most stable state. |

| Gauche (+) | ~60° | 0.95 | 17% | A less stable conformer with the phenyl ring and vinyl group at a 60° angle, creating some steric strain. |

| Gauche (-) | ~-60° | 0.95 | 17% | The mirror image of the Gauche (+) conformer with equivalent energy and stability. |

| Eclipsed | ~0° | 4.50 | <1% | A high-energy transition state between conformers, not a stable structure. |

Molecular Docking Studies for Ligand-Receptor Interactions in Related Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). tsijournals.com It is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to understand the molecular basis of ligand-receptor binding. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. tsijournals.com

While specific docking studies for this compound are not prominent, the methodology is frequently applied to structurally related compounds. For example, derivatives containing phenyl, pyrazole, and sulfonamide groups have been docked into the active sites of various enzymes to predict their binding interactions and rationalize their biological activity. tsijournals.comelsevierpure.comelsevierpure.com Such studies can identify key interactions, like hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's active site. nih.gov For a compound like this compound or its more functionalized analogs, docking could be used to explore potential interactions with a target protein, with the bromophenyl group potentially fitting into a hydrophobic pocket and the butene chain offering conformational flexibility to optimize the fit.

| Parameter | Value/Residue | Description |

|---|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol | An estimate of the binding free energy; more negative values indicate stronger binding. |

| Inhibition Constant (Ki) | 1.5 µM | A calculated prediction of the concentration required to inhibit the enzyme by 50%. tsijournals.com |

| Hydrogen Bond Interactions | ASP 145 | Indicates a key polar interaction, often with the protein's hinge region, crucial for anchoring the ligand. |

| Hydrophobic Interactions | LEU 25, VAL 33, ALA 55, ILE 130 | Non-polar interactions, likely involving the bromophenyl ring, that contribute significantly to binding stability. |

| Pi-Stacking Interaction | PHE 144 | An interaction between the aromatic phenyl ring of the ligand and a phenylalanine residue in the binding site. |

Application of Molecular Electron Density Theory (MEDT) for Reaction Mechanism Prediction

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity. mdpi.com It posits that the capacity for changes in electron density, rather than molecular orbital interactions, is what governs molecular reactivity. mdpi.com MEDT studies involve a detailed quantum chemical analysis of the changes in electron density along a reaction pathway to rationalize experimental outcomes. mdpi.com A key concept in MEDT is the Global Electron Density Transfer (GEDT), which measures the net flow of electrons from the nucleophile to the electrophile at the transition state. mdpi.com Reactions with high GEDT values are considered to have a strong polar character. mdpi.com

For a reaction involving this compound, such as a polar Diels-Alder cycloaddition or addition of an electrophile to the double bond, MEDT could provide significant mechanistic insights. By analyzing the conceptual DFT indices of the reactants, such as electrophilicity (ω) and nucleophilicity (N), one can predict the polar nature of the reaction. mdpi.com The analysis of the changes in electron density along the reaction coordinate helps to understand how bonds are formed and broken. For instance, in some reactions, the process is initiated by the formation of pseudoradical centers at the most reactive atoms, which then combine to form new bonds. mdpi.comluisrdomingo.com This approach allows for a detailed rationalization of reaction mechanisms, regioselectivity, and stereoselectivity. mdpi.com

| Parameter | Reactant/TS | Value | Interpretation |

|---|---|---|---|

| Electrophilicity Index (ω) | Aryl Azide | 1.85 eV | Classified as a strong electrophile. mdpi.com |

| This compound | 0.80 eV | Classified as a moderate nucleophile. | |

| Nucleophilicity Index (N) | Aryl Azide | 1.95 eV | Classified as a marginal nucleophile. mdpi.com |

| This compound | 3.10 eV | Classified as a strong nucleophile. | |

| Global Electron Density Transfer (GEDT) | Transition State (TS) | 0.25 e | Indicates a polar reaction mechanism with electron density flowing from the butene to the azide. mdpi.com |

Computational Pathways for Catalytic Processes

Computational methods are essential for characterizing the complex reaction networks that occur on heterogeneous and homogeneous catalytic surfaces. nih.govcam.ac.uk By mapping reaction energies and activation barriers, these studies can establish the kinetic details of catalytic cycles. nih.gov For reactions involving alkenes, such as the dimerization of ethylene (B1197577) to produce 1-butene, computational algorithms can explore potential reaction pathways, (re)discovering established mechanisms like the Cossee-Arlman cycle and identifying new, competing side reactions. nih.govuoregon.edu

The synthesis or subsequent functionalization of this compound can be modeled using these techniques. For example, its formation via a transition-metal-catalyzed cross-coupling reaction or its participation in processes like hydroamination or polymerization can be investigated. acs.orgnih.gov DFT calculations are used to determine the geometries and energies of all stationary points along a proposed catalytic cycle, including reactants, intermediates, transition states, and products. nih.gov This allows for the construction of a detailed potential energy surface. By comparing the activation barriers for competing pathways—such as desired product formation versus side reactions like isomerization or oligomerization—researchers can understand and predict catalyst selectivity. nih.govuoregon.edu For instance, studies on Ni(II) catalysts for ethylene dimerization have shown that the activation barrier for propagation to longer chains is higher than for the β-hydride elimination step that releases 1-butene, explaining the selectivity for the C4 product. uoregon.edu

| Elementary Step | Description | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) |

|---|---|---|---|

| Oxidative Addition | Addition of an aryl halide to the Rh(I) catalyst. | 15.2 | -5.8 |

| Alkene Coordination | Binding of the 1-butene moiety to the Rh center. | 3.1 | -4.5 |

| Migratory Insertion | Insertion of the alkene into the Rh-Aryl bond (rate-determining step). | 22.5 | -7.2 |

| β-Hydride Elimination | Formation of a Rh-hydride and the product alkene. | 12.8 | 2.1 |

| Reductive Elimination | Release of the final product and regeneration of the Rh(I) catalyst. | 18.9 | -11.4 |

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 4-(3-bromophenyl)-1-butene and its analogs traditionally relies on established methods like the Heck or Suzuki-Miyaura cross-coupling reactions. wwjmrd.comorganic-chemistry.orgnih.gov Future research will undoubtedly focus on refining these processes to be more environmentally benign and economically viable. A key trend is the move away from hazardous solvents and towards greener alternatives. hud.ac.uk The development of catalytic systems that can function in aqueous media or bio-based solvents like Cyrene™ is a significant area of investigation. hud.ac.uk

Another avenue for improvement lies in the development of base-free or milder reaction conditions. For instance, base-free Mizoroki-Heck cross-coupling processes are being developed that utilize palladium nanoparticles formed in situ, where the reaction itself generates the acidic conditions necessary for catalysis. hud.ac.uk Such advancements reduce waste and simplify purification procedures. The exploration of transition-metal-free reactions, such as the use of acetohydroxamic acid as a hydroxide (B78521) source for the conversion of haloarenes to phenols under mild conditions, also presents a novel, though indirect, pathway for functionalizing the aryl bromide moiety. organic-chemistry.orggaylordchemical.com

| Synthetic Strategy | Potential Improvement for this compound Synthesis | Relevant Research |

| Heck Reaction | Use of greener solvents, development of base-free conditions, microwave-assisted synthesis for faster reaction times. organic-chemistry.orgnih.gov | Development of Pd(L-proline)2 complex for phosphine-free Heck reactions in water. organic-chemistry.org |

| Suzuki-Miyaura Coupling | Use of heterogeneous catalysts for easier separation and recycling, reactions in aqueous media, development of more active catalysts for aryl chlorides (a more challenging substrate than bromides). wwjmrd.comscirp.org | Polymer-supported palladium catalysts and the use of simple sugars to form palladium nanoparticles in situ. hud.ac.ukscirp.org |

| Transition-Metal-Free Reactions | Exploration of novel reaction pathways that avoid the use of expensive and potentially toxic transition metals. | Tandem SNAr reaction and Lossen rearrangement for the synthesis of phenols from haloarenes. organic-chemistry.orggaylordchemical.com |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Substrate Scope

The quest for novel catalysts with superior performance is a central theme in modern organic synthesis. For the synthesis and functionalization of this compound, research is likely to focus on several key areas. The development of highly active palladium precatalysts and N-heterocyclic carbene (NHC) ligands continues to push the boundaries of cross-coupling reactions, enabling lower catalyst loadings and the use of more challenging substrates. rsc.orgmdpi.com

Furthermore, there is a growing interest in catalysts based on more abundant and less expensive metals, such as nickel and copper, as alternatives to palladium. nih.govsci-hub.se Nickel-catalyzed cross-coupling reactions have shown great promise for a variety of transformations, including the coupling of aryl halides with alkyl groups. akjournals.com The development of robust and versatile nickel catalysts could provide more cost-effective routes to derivatives of this compound.

Site-selective C-H functionalization is another rapidly advancing field that could be applied to this compound. nih.govsigmaaldrich.comslideshare.net While the existing functional groups typically direct reactivity, new catalytic systems are emerging that can activate and functionalize specific C-H bonds on the aromatic ring or the butenyl chain, opening up new avenues for molecular elaboration without the need for pre-functionalized starting materials. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for seamless integration into multi-step syntheses. nih.govakjournals.comacs.org Cross-coupling reactions, which are central to the synthesis of compounds like this compound, have been successfully adapted to flow systems. rsc.orgresearchgate.net

Future research will likely focus on developing packed-bed reactors with immobilized palladium catalysts for Suzuki-Miyaura and Heck reactions. rsc.orgnih.gov These systems allow for the continuous production of the desired product while minimizing catalyst leaching and simplifying purification. nih.gov The integration of these flow reactors with automated platforms, controlled by machine learning algorithms, could enable the rapid optimization of reaction conditions and the on-demand synthesis of a library of derivatives based on the this compound scaffold.

| Technology | Potential Application for this compound | Key Advantages |

| Flow Chemistry | Continuous synthesis of this compound and its derivatives via cross-coupling reactions. rsc.orgnih.govakjournals.comacs.orgresearchgate.net | Improved safety, enhanced reaction control, scalability, and ease of integration into multi-step processes. akjournals.com |

| Automated Synthesis | High-throughput screening of reaction conditions and catalysts for the synthesis and functionalization of this compound. | Rapid optimization, generation of large compound libraries for screening, and on-demand synthesis. |

Bio-Inspired Catalysis and Chemoenzymatic Transformations

Nature provides a rich blueprint for highly selective and efficient chemical transformations. Bio-inspired catalysis and chemoenzymatic approaches are emerging as powerful tools for sustainable synthesis. csic.esacademie-sciences.fr Enzymes, such as ketoreductases and lipases, can perform highly enantioselective reactions under mild conditions, which is particularly relevant for the synthesis of chiral derivatives of this compound. acs.orgmdpi.comnih.gov

For instance, the alkene moiety of this compound could be a substrate for enzymatic dihydroxylation or epoxidation to produce chiral diols or epoxides, which are valuable intermediates in pharmaceutical synthesis. nih.govpnas.org Chemoenzymatic cascades, where a chemical reaction is followed by an enzymatic transformation in a one-pot setup, are also a promising area. csic.es A Suzuki coupling to introduce a ketone-containing substituent, followed by an enzymatic reduction, could provide access to a range of chiral alcohols. csic.es The use of whole-cell biocatalysts further simplifies these processes by providing the necessary enzymes and cofactors in a self-contained system. mdpi.com

Design and Synthesis of New Functional Materials and Advanced Pharmaceutical Intermediates

The unique combination of a polymerizable alkene and a functionalizable aryl bromide makes this compound an attractive monomer for the synthesis of novel functional materials. researchgate.netgoogle.comspecificpolymers.comgoogle.com The styrene-like structure suggests its potential use in polymerization reactions to create polymers with tailored properties. researchgate.netgoogle.comnih.gov The bromine atom can be retained in the polymer for subsequent post-polymerization modification, or it can be used as a reactive site for the synthesis of more complex monomers prior to polymerization. google.com These materials could find applications in areas such as organic electronics, high-refractive-index polymers, or as radiopaque materials in biomedical devices. specificpolymers.com

In the realm of medicinal chemistry, haloarenes and styrenes are common structural motifs in a wide range of pharmaceuticals. iitk.ac.innih.govacs.orgnih.govrsc.orgopenmedicinalchemistryjournal.comumu.se The 3-bromophenyl group is a feature in several bioactive molecules, and the butenyl chain offers a handle for further synthetic elaboration. lookchem.com Future research could focus on using this compound as a starting material for the synthesis of complex molecular scaffolds. mdpi.comresearchgate.net The development of efficient methods to transform the butenyl group into other functional groups, or to incorporate the entire molecule into larger structures through cross-coupling reactions, could lead to the discovery of new drug candidates. nih.govmobt3ath.com

| Application Area | Potential Use of this compound | Relevant Research Fields |

| Functional Materials | As a monomer or co-monomer for the synthesis of functional polymers with applications in electronics, optics, and biomedical devices. researchgate.netgoogle.comspecificpolymers.comacs.org | Anionic polymerization, controlled radical polymerization (e.g., RAFT), synthesis of bio-based polymers. researchgate.netacs.org |